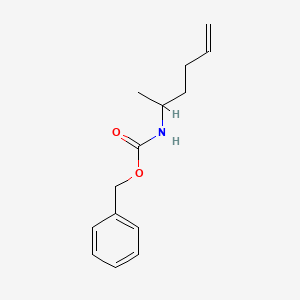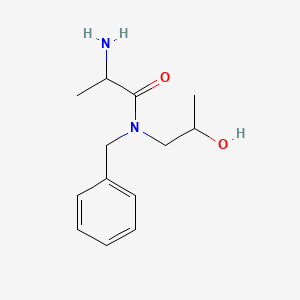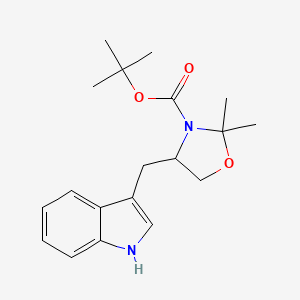
tert-butyl 4-(1H-indol-3-ylmethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4-(1H-indol-3-ylmethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a complex organic compound that features an indole moiety, a tert-butyl group, and an oxazolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(1H-indol-3-ylmethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 4-bromo-1H-indole with tert-butyl(dimethyl)silyl chloride to form a protected indole intermediate . This intermediate is then subjected to a series of reactions, including nucleophilic substitution and cyclization, to form the final oxazolidine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Tert-butyl 4-(1H-indol-3-ylmethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxindole derivatives.
Reduction: Reduction reactions can target the oxazolidine ring, leading to the formation of simpler amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the oxazolidine ring can produce amine derivatives .
科学研究应用
Tert-butyl 4-(1H-indol-3-ylmethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has several scientific research applications:
作用机制
The mechanism of action of tert-butyl 4-(1H-indol-3-ylmethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity . The oxazolidine ring may also play a role in stabilizing the compound’s interaction with its targets . Pathways involved include signal transduction and metabolic processes .
相似化合物的比较
Similar Compounds
Indole-3-carboxylate derivatives: These compounds share the indole moiety and exhibit similar biological activities.
Oxazolidine derivatives: Compounds with the oxazolidine ring structure are known for their stability and reactivity.
Uniqueness
Tert-butyl 4-(1H-indol-3-ylmethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is unique due to the combination of the indole moiety and the oxazolidine ring, which imparts distinct chemical and biological properties . This combination allows for versatile applications in various fields of research and industry .
属性
分子式 |
C19H26N2O3 |
|---|---|
分子量 |
330.4 g/mol |
IUPAC 名称 |
tert-butyl 4-(1H-indol-3-ylmethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C19H26N2O3/c1-18(2,3)24-17(22)21-14(12-23-19(21,4)5)10-13-11-20-16-9-7-6-8-15(13)16/h6-9,11,14,20H,10,12H2,1-5H3 |
InChI 键 |
YETTVRMOCAVXCG-UHFFFAOYSA-N |
规范 SMILES |
CC1(N(C(CO1)CC2=CNC3=CC=CC=C32)C(=O)OC(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[5-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B15124159.png)

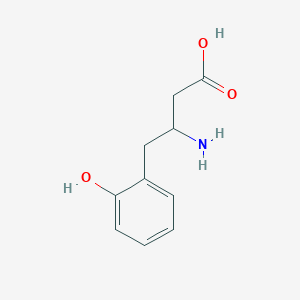
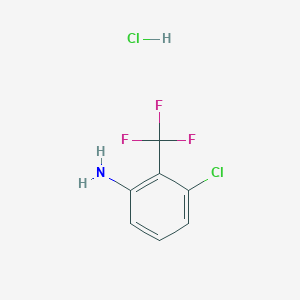
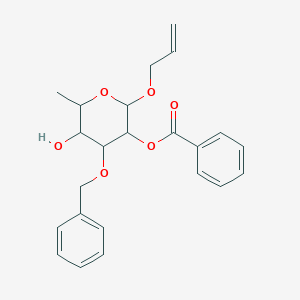
![6-bromo-3-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-indole](/img/structure/B15124182.png)
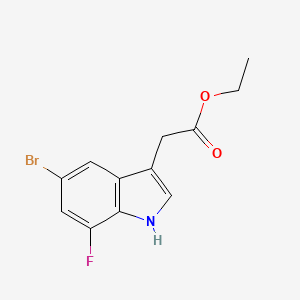
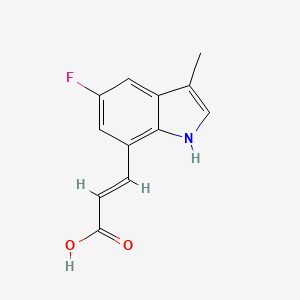
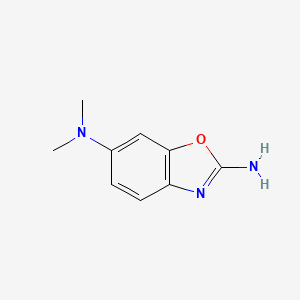
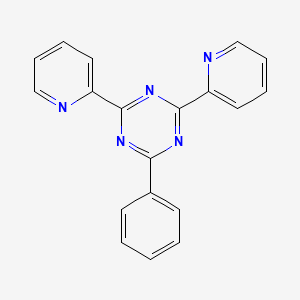
![(4aS,7aR)-4a-(aminomethyl)-1-(2-methoxyethyl)-3,4,5,6,7,7a-hexahydrocyclopenta[b]pyridin-2-one](/img/structure/B15124244.png)
